1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Overview
Description
“1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate” is an organic compound . Its molecular formula is C15H17NO5 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted density of 1.273±0.06 g/cm3, a predicted boiling point of 433.1±45.0 °C, a flashing point of 215.8°C, and a vapor pressure of 1.05E-07mmHg at 25°C . Its refractive index is 1.552 .Scientific Research Applications
Stereoselective Synthesis
One significant application is in the stereoselective synthesis of complex molecules. For instance, a study described the use of a related pyrrolidine derivative in a four-component tandem protocol that facilitates the stereoselective synthesis of highly functionalized [1,4]-thiazines. This process exhibits high stereoselectivity and yields, underscoring the utility of such compounds in synthesizing bioactive molecules (Indumathi, Kumar, & Perumal, 2007).
Pharmacological Synthesis
In pharmacological research, pyrrolidine derivatives serve as intermediates for synthesizing compounds with potential pharmacological activities. For example, a study synthesized new 1H-1-pyrrolylcarboxamides, indicating the role of pyrrolidine derivatives in creating molecules of pharmacological interest (Bijev, Prodanova, & Nankov, 2003).
Heterocyclic Chemistry
Pyrrolidine derivatives are also crucial in heterocyclic chemistry for constructing spiro heterocyclic compounds. A study highlighted their role in three-component spiro heterocyclization reactions, leading to the formation of complex heterocyclic structures with potential applications in drug development and materials science (Sal’nikova, Dmitriev, & Maslivets, 2019).
Material Science
Beyond pharmaceuticals, pyrrolidine derivatives find applications in material science. They can serve as building blocks for conducting polymers or materials with unique electronic properties. For instance, pyrrole and its derivatives are fundamental subunits for biological molecules like heme and chlorophyll, and synthetic analogs have been explored for their conductive properties in materials science (Anderson & Liu, 2000).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with calcium channels, acting as a potent calcium antagonist . This interaction can modulate calcium signaling pathways, which are vital for various cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating calcium channels, it can affect calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, it may impact gene expression by altering the activity of transcription factors that are regulated by calcium signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits calcium channels, preventing the influx of calcium ions into cells . This inhibition can lead to a decrease in intracellular calcium levels, affecting various calcium-dependent processes. Furthermore, it may influence gene expression by modulating the activity of calcium-responsive transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of calcium channels, affecting cellular processes dependent on calcium signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit calcium channels without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects such as disrupted calcium homeostasis and impaired cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of calcium channels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in calcium signaling and other biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound may be transported across cell membranes by specific transporters, influencing its distribution within the body.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its function. For instance, its localization in the endoplasmic reticulum or mitochondria can influence calcium signaling and other cellular processes.
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTGBVCFUXOCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678235 | |
Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848413-99-0 | |
Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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